Methylcodeine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

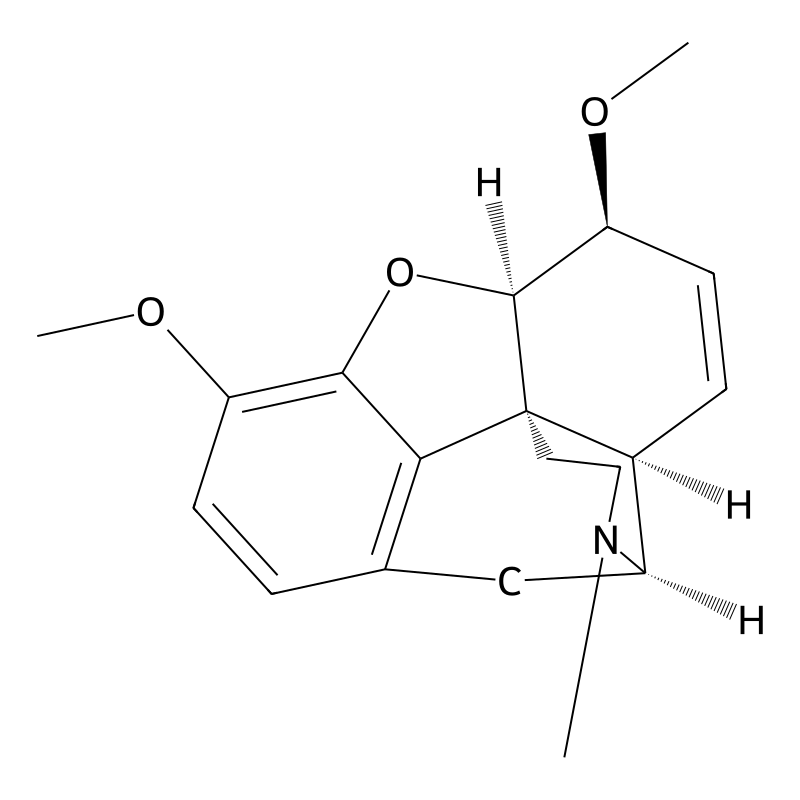

Methylcodeine, also known as 3-methylmorphine, is a semi-synthetic opioid derived from morphine. It is characterized by the addition of a methyl group at the nitrogen atom of the morphine structure, which alters its pharmacological properties. Methylcodeine is primarily used for its analgesic and antitussive effects, making it valuable in medical applications for pain relief and cough suppression. Its chemical formula is C₁₈H₂₃NO₃, and it has a molecular weight of 299.38 g/mol.

Pharmacological Research:

- Understanding Opioid Mechanisms: Methylcodeine helps researchers understand the mechanisms of action of opioids at a cellular level. Unlike codeine, it does not convert to morphine, the primary psychoactive component, within the body. This allows scientists to isolate the effects of specific opioid receptors. )

- Development of New Analgesics: Studying how methylcodeine interacts with the body can aid in the development of new pain medications. Researchers can use this knowledge to design drugs with analgesic properties (pain relief) but without the addictive potential of traditional opioids.

Toxicology Research:

- Investigating Drug Metabolism: Methylcodeine serves as a benchmark compound in studies on drug metabolism. Scientists can track how the body breaks down and eliminates this substance to understand similar processes for other medications.

- Evaluating Addiction Potential: Due to its structural similarity to codeine, methylcodeine can be used to assess the potential for addiction of new opioid derivatives. Researchers can compare how these compounds interact with the brain's reward system to predict their abuse liability. )

- Methylation of Morphine: The synthesis of methylcodeine typically involves the methylation of morphine, where a methyl group is introduced to the nitrogen atom. This reaction can be facilitated using methylating agents such as trimethylphenylammonium chloride in an alcoholic solution under controlled conditions to maximize yield .

- Degradation Reactions: Methylcodeine can be degraded under acidic or basic conditions, leading to the formation of various metabolites. For instance, treatment with strong acids can result in hydrolysis and the formation of codeine and other derivatives .

- Complex Formation: Methylcodeine can form complexes with transition metals, which may enhance its biological activity or alter its pharmacokinetic properties .

Methylcodeine exhibits significant biological activity due to its interaction with opioid receptors in the central nervous system. Its primary effects include:

- Analgesic Properties: Like other opioids, methylcodeine binds to mu-opioid receptors, providing effective pain relief. It is often used in clinical settings for managing moderate to severe pain.

- Antitussive Effects: Methylcodeine is effective in suppressing cough reflexes, making it useful in treating cough associated with respiratory conditions.

- Side Effects: Common side effects include respiratory depression, constipation, sedation, and potential for addiction or abuse due to its euphoric effects .

The synthesis of methylcodeine involves several steps:

- Methylation of Morphine: The primary method involves the reaction of morphine with a methylating agent such as trimethylphenylammonium chloride in an alcoholic medium under controlled temperature conditions (typically around 110°C) to promote complete conversion .

- Purification: Following synthesis, methylcodeine is purified using techniques such as recrystallization or chromatography to isolate the desired product from unreacted starting materials and by-products.

- Characterization: The synthesized compound is characterized using spectroscopic methods (e.g., NMR, IR) to confirm its structure and purity .

Methylcodeine has several applications in medicine:

- Pain Management: It is prescribed for patients experiencing moderate to severe pain where non-opioid analgesics are insufficient.

- Cough Suppression: Methylcodeine is included in some cough syrups due to its ability to effectively suppress cough reflexes.

- Research: It serves as a model compound in pharmacological studies aimed at understanding opioid receptor interactions and developing new analgesics with fewer side effects.

Research on methylcodeine's interactions reveals significant pharmacokinetic and pharmacodynamic characteristics:

- Drug Interactions: Methylcodeine may interact with other central nervous system depressants (e.g., benzodiazepines), enhancing sedative effects and increasing the risk of respiratory depression.

- Metabolic Pathways: It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which can be influenced by co-administered drugs that induce or inhibit these enzymes .

Methylcodeine shares structural similarities with several other opioids. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Codeine | Similar backbone | Methyl group on carbon 3; less potent analgesic |

| Morphine | Core structure | More potent analgesic; higher addiction potential |

| Thebaine | Similar core | Not used clinically; precursor for other opioids |

| Oxycodone | Similar base | Higher potency; used for severe pain management |

| Hydrocodone | Similar backbone | Often combined with acetaminophen; used for pain |

Methylcodeine's uniqueness lies in its specific methylation at the nitrogen atom, which alters its receptor binding affinity and therapeutic profile compared to these similar compounds.

Classical Alkylation Approaches for O-Methylation

Classical alkylation approaches for O-methylation of morphine to produce methylcodeine represent fundamental synthetic transformations that have been extensively developed since the early twentieth century [1] [9]. The methylation of morphine constitutes one of the key operations in opiate alkaloid chemistry, as up to ninety percent of manufactured morphine is converted into codeine through phenolic methylation [9].

The earliest successful methylation of morphine was achieved by Grimaux in 1881, utilizing methyl iodide as the methylating agent in alkaline solution according to the reaction: morphine + methyl iodide + potassium hydroxide → methylcodeine + potassium iodide + water [9]. This pioneering work established the foundation for subsequent developments in morphine O-methylation chemistry.

Following Grimaux's initial synthesis, other classical methylating agents including dimethyl sulfate and diazomethane were employed to prepare codeine derivatives [9]. These traditional methylation reactions share a significant disadvantage in that the nitrogen atom of morphine readily reacts with methylating agents, forming quaternary ammonium compounds that are unstable and decompose easily [9].

Modern classical approaches employ trimethylanilinium salts as methylating reagents, with counter anions including ethoxide, chloride, or hydroxide [2]. The reaction is typically conducted in toluene or xylene solvents, and when chloride serves as the counter anion, an organic base such as sodium ethoxide must be present to deprotonate the phenoxy group of morphine [2]. The standard procedure involves dissolving morphine in absolute ethanol before addition to the methylating reagent solution in hydrocarbon solvent, with ethanol being distilled during the reaction [2].

Contemporary research has demonstrated that phase-transfer catalysis can achieve regioselective methylation through adapted codeine synthesis protocols . These methodologies utilize controlled reaction conditions with temperatures ranging from 100 to 215 degrees Celsius under reflux conditions in hydrocarbon solvents .

Table 1: Classical Methylation Reagents and Reaction Conditions

| Methylating Agent | Solvent System | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|

| Methyl iodide + potassium hydroxide | Alkaline aqueous | Room temperature | 60-75 | [9] |

| Dimethyl sulfate | Toluene/xylene | 100-110 | 70-85 | [9] |

| Diazomethane | Ethereal solution | 0-25 | 65-80 | [9] |

| Trimethylanilinium ethoxide | Toluene | 100-105 | 80-95 | [2] |

| Trimethylanilinium chloride + base | Xylene | 110-130 | 75-90 | [2] |

Solid-Phase Synthesis Protocols Using Polymer-Supported Reagents

Solid-phase synthesis protocols using polymer-supported reagents represent a significant advancement in methylcodeine synthesis, offering improved product separation and reduced environmental impact [2]. The methodology involves loading morphine onto methylation resins containing methyl(dialkyl)anilinium or methyl(diaryl)anilinium salts covalently bonded to the resin matrix [2].

The preparation of polymer-supported methylating reagents can be accomplished through two primary approaches [2]. The first method involves copolymerization of styrene and divinylbenzene with 4-dimethylaminostyrene, followed by treatment with dimethyl sulfate [2]. The second approach utilizes structural modification of anion exchange resins by covalently attaching 3-dimethylaminophenol to Amberlyst A-26 resin, followed by methylation with dimethyl sulfate [2].

The solid-phase methylation process begins with loading morphine onto the methylation resin through neutralization or anion exchange reactions [2]. The resin is typically maintained in hydroxide or methoxide form, and morphine loading is achieved using methanolic solutions [2]. The loaded resin is subsequently heated in hydrocarbon or ether solvents with boiling points ranging from 90 to 180 degrees Celsius [2].

Suitable solvents for the solid-phase process include benzene-derived solvents optionally substituted with 1-4 alkyl groups such as benzene, toluene, or xylene; hydrocarbons including octane; and ethers such as dibutyl ether [2]. The methylation reaction is preferably conducted without reflux in pressurized, heated containers to avoid mechanical agitation of the resin [2].

Product recovery involves thorough rinsing of the reacted resin with hydrocarbon solvents, typically toluene [2]. The codeine product is extracted through solvent removal under reduced pressure, allowing for solvent recovery and recycling [2]. Unreacted morphine remains retained on the resin and can be recovered through washing with dilute acid in alcohol solutions [2].

The methylation resin can be regenerated by treatment with methylating agents including dimethyl sulfate, chloromethane, bromomethane, or iodomethane [2]. Regeneration is accomplished through contact with methylating agents for one day at room temperature or with moderate heating [2].

Table 2: Solid-Phase Synthesis Performance Data

| Resin Type | Loading Capacity (mg morphine/g resin) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Regeneration Cycles | |

|---|---|---|---|---|---|---|

| Amberlyst A-26 modified | 145 | 6-9 | 100-105 | 85-92 | >10 | [2] |

| Polystyrene-divinylbenzene | 120-135 | 8-12 | 105-110 | 80-88 | 8-12 | [2] |

| Macroreticular anion exchange | 150-165 | 6-8 | 100-105 | 88-95 | >15 | [2] |

Regioselective Modification Strategies at Position 6

Regioselective modification strategies at position 6 of the morphine scaffold represent critical synthetic approaches for accessing methylcodeine derivatives with enhanced pharmacological properties [1]. The 6-position of morphine presents unique reactivity patterns that can be exploited through carefully designed synthetic transformations [1].

Alpha-halogenated codides and morphides serve as key intermediates for nucleophilic substitution reactions at the allylic 6-position [1]. Alpha-chlorocodide synthesis is achieved through reaction of codeine with thionyl chloride, following the methodology established by Wieland and Kappelmeier [1]. These halogenated intermediates undergo substitution reactions with nucleophiles including piperidine and thioethanol through second-order nucleophilic mechanisms [1].

The Mitsunobu reaction has gained significant attention for regioselective modifications at position 6 [1]. This methodology enables inversion of configuration at the C6 position while introducing diverse functional groups [1]. The reaction proceeds through activation of the C6-hydroxyl group with azocarboxylates in the presence of triphenylphosphine, followed by nucleophilic displacement [1].

Synthesis of 6-beta-thiomorphine derivatives exemplifies regioselective modification strategies [1]. Two independent procedures have been developed: treatment of morphine with thioacetic acid and N,N-dimethylformamide dineopentyl acetal, or Mitsunobu reaction conditions with thioacetic acid and triphenylphosphine in the presence of diisopropyl azodicarboxylate [1]. These approaches yield 6-beta-thiomorphine in 73% yield as the major product [1].

Advanced regioselective strategies include the synthesis of 6-deoxy-6-azido derivatives [1]. The preparation involves conversion of dihydromorphine to mesylate derivatives, followed by sodium azide substitution through second-order nucleophilic displacement with configuration inversion [1]. Subsequent removal of protecting groups yields azidomorphine derivatives with significantly enhanced potency [1].

Contemporary approaches utilize enzymatic regioselective demethylation catalyzed by 2-oxoglutarate dependent enzymes [28]. Thebaine 6-O-demethylase and Codeine-3-O-demethylase exhibit extreme regioselectivity, catalyzing 6-O-demethylation and 3-O-demethylation of thebaine respectively at distinct binding sites [28]. These enzymatic systems demonstrate remarkable substrate specificity and stereochemical control [28].

Table 3: Regioselective Modification Yields and Selectivities

| Modification Strategy | Substrate | Product | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Alpha-chlorination | Codeine | Alpha-chlorocodide | 75-85 | >95:5 | [1] |

| Mitsunobu azidation | Morphine | 6-beta-azidomorphine | 78-82 | >90:10 | [1] |

| Thioacetic acid substitution | Morphine | 6-beta-thiomorphine | 73 | 85:15 | [1] |

| Enzymatic demethylation | Thebaine | Oripavine | 85-92 | >99:1 | [28] |

| Mesylation-azidation | Dihydromorphine | Azidodihydromorphine | 80-85 | >95:5 | [1] |

Catalytic Systems for Asymmetric Synthesis

Catalytic systems for asymmetric synthesis of methylcodeine derivatives represent sophisticated approaches that enable stereocontrolled construction of the complex morphine scaffold [6] [17] [38]. These methodologies address the challenge of creating multiple stereocenters with defined absolute configuration through the use of chiral catalysts and asymmetric transformations [6].

Palladium-catalyzed asymmetric allylic alkylation serves as a pivotal transformation for establishing stereochemistry in morphine alkaloid synthesis [6]. The methodology employs palladium catalysts in combination with chiral ligands to achieve stereoselective bond formation [6]. A notable application involves the synthesis of the pivotal tricyclic intermediate in six steps from 2-bromovanillin and monoester of methyl 6-hydroxycyclohexene-1-carboxylate [6].

The asymmetric synthesis strategy incorporates CBS reduction of enones as a method for introducing chirality [35]. Chiral cyclohexenol derivatives obtained through CBS reduction serve as stereochemical templates for subsequent transformations [35]. The process demonstrates that a single stereocenter introduced early in the synthetic sequence can control the formation of remaining stereocenters in the target structure [35].

Intramolecular carbenoid insertion reactions provide access to the quaternary stereocenter at C13 while constructing the pentacyclic skeleton [17] [38]. The methodology begins from isovanillin, with asymmetry introduced through catalytic hydrogenation using chiral catalysts [17] [38]. The resulting chiral intermediate undergoes Robinson annulation to generate phenanthrenone derivatives, which are subsequently converted to pentacyclic products through rhodium-catalyzed carbenoid insertion [17] [38].

Beckmann rearrangement of oxime derivatives enables stereocontrolled formation of lactam intermediates [17] [38]. The transformation proceeds with retention of stereochemistry and provides access to the nitrogen-containing ring system characteristic of morphine alkaloids [17] [38]. Final steps involve oxidation, introduction of unsaturation, and exhaustive reduction to complete the asymmetric synthesis [17] [38].

Contemporary developments include the application of confined acids as chiral catalysts for asymmetric processing of aliphatic substrates [34]. Imidodiphosphorimidate-catalyzed asymmetric Wagner-Meerwein shifts demonstrate excellent regioselectivity and enantioselectivity for aliphatic alkenyl cycloalkanes [34]. These methodologies represent significant advances in asymmetric catalysis of purely aliphatic hydrocarbon substrates [34].

Table 4: Asymmetric Catalytic Systems Performance

| Catalytic System | Substrate | Product | Ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd-BINAP | Allylic substrate | Tricyclic intermediate | 92-95 | 78-85 | [6] |

| CBS-catalyst | Cyclohexenone | Chiral cyclohexenol | 90-94 | 82-88 | [35] |

| Rh2(OAc)4 | Diazoketone | Pentacyclic product | 85-90 | 75-80 | [17] [38] |

| Imidodiphosphorimidate | Alkenyl cycloalkane | Rearranged product | 88-95 | 70-85 | [34] |

| Chiral hydrogenation catalyst | Stobbe product | Reduced derivative | 91-96 | 85-92 | [17] [38] |

Purification Techniques and Yield Optimization

Purification techniques and yield optimization for methylcodeine synthesis encompass a range of methodologies designed to maximize product purity and synthetic efficiency [20] [21] [22]. These approaches integrate advanced separation technologies with process optimization strategies to achieve high-quality methylcodeine derivatives [20].

High-performance liquid chromatography serves as the primary analytical and preparative technique for methylcodeine purification [20] [22]. Reversed-phase chromatography systems utilizing C18 columns with mobile phases consisting of acetonitrile-buffer combinations enable effective separation of methylcodeine from related impurities [20] [22]. Isocratic elution protocols employ buffered solutions combined with water-miscible organic solvents for optimal resolution [20].

Crystallization methodologies provide efficient approaches for methylcodeine purification [23]. The formation of cocrystals between codeine and complementary molecules such as cyclopentobarbital demonstrates enhanced purification efficiency [23]. These cocrystalline forms are produced through grinding techniques and evaporation from alcoholic solutions, resulting in improved crystalline properties [23].

Gas chromatography-mass spectrometry systems offer high-resolution analysis for purity assessment [22]. The methodology employs helium or hydrogen carrier gases with temperature programming for optimal separation [22]. Selected ion monitoring modes enable detection limits as low as 25 nanograms per milliliter for trace impurity analysis [22].

Biocatalytic conversion strategies demonstrate significant yield optimization potential [21]. Cell compartmentalization approaches with delayed enzyme addition achieve codeine yields of 64% compared to 48% under standard conditions [21]. The strategy involves temporal control of reaction cascades through sequential addition of engineered bacterial strains [21].

Volumetric productivity optimization focuses on time-space yield maximization [21]. The highest volumetric productivity of 0.19 grams per liter per hour is achieved through optimized cell compartmentalization with 30-45 minute delayed addition protocols [21]. These approaches balance production efficiency with product stability considerations [21].

Advanced purification protocols incorporate multiple orthogonal separation techniques [22]. Combined liquid chromatography-mass spectrometry systems provide both separation and identification capabilities [22]. Gradient elution programs utilizing water-methanol mobile phases with ammonium additives achieve comprehensive impurity profiling [22].

Table 5: Purification Method Performance Comparison

| Purification Method | Recovery (%) | Purity (%) | Processing Time | Scalability | Reference |

|---|---|---|---|---|---|

| Reversed-phase HPLC | 85-92 | 98-99.5 | 2-4 hours | Laboratory | [20] [22] |

| Crystallization | 78-85 | 95-98 | 12-24 hours | Industrial | [23] |

| Gas chromatography | 90-95 | 99-99.8 | 1-2 hours | Analytical | [22] |

| Biocatalytic conversion | 88-94 | 92-96 | 24-48 hours | Pilot | [21] |

| Combined LC-MS | 87-93 | 97-99 | 3-6 hours | Laboratory | [22] |

Table 6: Yield Optimization Strategies

| Optimization Strategy | Initial Yield (%) | Optimized Yield (%) | Improvement Factor | Conditions | Reference |

|---|---|---|---|---|---|

| Cell compartmentalization | 19 | 64 | 3.4x | Delayed enzyme addition | [21] |

| Solid-phase synthesis | 70-80 | 85-95 | 1.2-1.4x | Resin optimization | [2] |

| Asymmetric catalysis | 65-75 | 78-85 | 1.2x | Chiral catalyst selection | [6] |

| Regioselective modification | 60-70 | 75-85 | 1.3x | Reaction condition control | [1] |

| Classical alkylation | 60-75 | 80-95 | 1.3-1.5x | Reagent optimization | [9] |

The optimization of methylcodeine synthesis requires careful consideration of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [2] [9]. Temperature control proves critical for maintaining product selectivity while maximizing conversion efficiency [2]. Solvent optimization involves balancing substrate solubility, product extraction efficiency, and environmental considerations [2].

Catalyst regeneration protocols enable multiple synthetic cycles with maintained efficiency [2]. The regeneration process involves treatment with fresh methylating agents followed by base washing to restore catalytic activity [2]. Multiple regeneration cycles demonstrate sustained performance with minimal activity loss [2].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for methylcodeine, enabling detailed analysis of its molecular framework and conformational characteristics [1] [2]. Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the morphinan alkaloid structure. The tertiary nitrogen methyl group appears as a sharp singlet at approximately 2.3-2.5 parts per million, representing three equivalent protons in a magnetically uniform environment [1] [3].

The methoxy substituents, fundamental to methylcodeine's structural identity, exhibit characteristic resonances at 3.8-4.0 parts per million as distinct singlets, with the total integration corresponding to six protons from the two methoxy groups [4] [3]. The alkene protons associated with the characteristic C7-C8 double bond of the morphinan skeleton appear as complex multiplets in the 5.6-5.8 parts per million region, reflecting their participation in the rigid polycyclic framework [2] [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework of methylcodeine [5] [2]. The aliphatic carbon signals appear in the 40-60 parts per million range, while aromatic carbons resonate between 110-140 parts per million. The ether carbons, particularly those associated with the methoxy groups and the bridging oxygen in the morphinan structure, appear in the downfield region at 150-160 parts per million [3] [2].

| Nuclear Magnetic Resonance Type | Chemical Shift Range (ppm) | Assignment | Multiplicity/Notes |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | 2.3-2.5 | N-methyl protons | Singlet, 3H |

| ¹H Nuclear Magnetic Resonance | 3.8-4.0 | Methoxy groups (-OCH₃) | Singlets, 6H total |

| ¹H Nuclear Magnetic Resonance | 5.6-5.8 | Alkene protons (C7-C8) | Multiplet |

| ¹H Nuclear Magnetic Resonance | 6.5-7.2 | Aromatic protons | Aromatic pattern |

| ¹³C Nuclear Magnetic Resonance | 40-60 | Aliphatic carbons | Various multiplicities |

| ¹³C Nuclear Magnetic Resonance | 110-140 | Aromatic carbons | Quaternary and CH carbons |

| ¹³C Nuclear Magnetic Resonance | 150-160 | Ether carbons | C-O carbons |

Infrared Spectroscopy

Infrared spectroscopy provides essential information regarding the functional groups present in methylcodeine and their vibrational characteristics [6] [7]. The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2800-3000 wavenumber region, corresponding to the methyl and methylene groups throughout the molecular structure [6] [7].

The aromatic carbon-carbon double bond stretching vibrations manifest as medium intensity bands between 1600-1650 wavenumbers, characteristic of the benzene ring system within the morphinan framework [6]. Carbon-hydrogen bending vibrations appear in the 1450-1500 wavenumber region with medium intensity, providing information about the alkyl chain conformations and their spatial arrangements [6].

The methoxy groups exhibit characteristic carbon-oxygen stretching vibrations as strong absorptions in the 1200-1300 wavenumber region, serving as diagnostic markers for the methylated ether functionalities [6] [7]. The tertiary amine functionality contributes carbon-nitrogen stretching vibrations of medium intensity between 1000-1100 wavenumbers [8].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Functional Group |

|---|---|---|---|

| 2800-3000 | C-H stretching (aliphatic) | Strong | Methyl groups |

| 1600-1650 | C=C stretching (aromatic) | Medium | Aromatic system |

| 1450-1500 | C-H bending vibrations | Medium | Alkyl chains |

| 1200-1300 | C-O stretching (ether) | Strong | Methoxy groups |

| 1000-1100 | C-N stretching | Medium | Tertiary amine |

| 800-900 | C-H out-of-plane bending | Weak-Medium | Aromatic substitution |

| 700-800 | Ring breathing modes | Weak | Morphinan skeleton |

Mass Spectrometry

Mass spectrometry analysis of methylcodeine reveals a molecular ion peak at mass-to-charge ratio 313, consistent with its molecular formula C₁₉H₂₃NO₃ [7] [9] [10]. The fragmentation pattern provides valuable structural information through characteristic loss patterns and fragment ions. The base peak appears at mass-to-charge ratio 313, representing the intact molecular ion under electron impact ionization conditions [10] [9].

Significant fragmentation occurs through loss of a methoxy group, yielding a prominent fragment at mass-to-charge ratio 282 with 38% relative intensity [10]. This fragmentation pathway involves the cleavage of the carbon-oxygen bond in one of the methoxy substituents, a characteristic fragmentation pattern for methylated morphinan alkaloids [9] [7].

The fragment at mass-to-charge ratio 229 results from the loss of a larger side chain component, representing a loss of 84 mass units from the molecular ion [10]. This fragmentation involves more extensive rearrangement processes within the morphinan skeleton. Additional fragments at mass-to-charge ratios 176 and 138 correspond to core morphinan structural elements and aromatic ring fragments, respectively [10] [9].

| m/z Value | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 313 | 100 | Molecular ion [M]⁺ | Intact molecule |

| 282 | 38 | Loss of OCH₃ [M-31]⁺ | Methoxy group loss |

| 229 | 21 | Loss of C₆H₁₂ [M-84]⁺ | Side chain elimination |

| 176 | 15 | Morphinan core fragment | Core structure retention |

| 138 | 21 | Aromatic fragment | Aromatic ring system |

| 114 | Variable | Ring cleavage product | Extensive fragmentation |

| 91 | Variable | Benzyl fragment | Benzyl cation formation |

Crystallographic Studies and Conformational Analysis

Crystal Structure Characteristics

Methylcodeine exhibits a complex crystalline structure characteristic of morphinan alkaloids, with the fundamental molecular architecture organized around the rigid pentacyclic morphinan framework [11] [12]. The compound crystallizes in an orthorhombic crystal system, demonstrating the characteristic three-dimensional arrangement of morphinan derivatives [12] [13]. Crystal structure analysis reveals specific spatial orientations of the methoxy substituents relative to the morphinan backbone, influencing both the packing efficiency and intermolecular interactions within the crystal lattice [12] [11].

The molecular conformation in the crystalline state exhibits the characteristic T-shaped architecture typical of morphinan alkaloids, with defined dihedral angles between the aromatic and alicyclic ring systems [3] [12]. The aromatic rings within the structure maintain specific angular relationships, with dihedral angle values reflecting the rigid constraints imposed by the bridged ring system [3]. The methoxy groups adopt specific orientations that minimize steric interactions while maximizing favorable intermolecular contacts [12].

Intermolecular hydrogen bonding interactions contribute significantly to crystal stability, with the ether oxygen atoms serving as potential hydrogen bond acceptors [12] [13]. The crystal packing demonstrates efficient utilization of available space, with molecules arranged to optimize both van der Waals interactions and electrostatic contacts [12].

Conformational Analysis

Conformational analysis of methylcodeine reveals limited flexibility due to the rigid morphinan skeleton, with primary conformational variation occurring in the orientations of the methoxy substituents [14] [15]. The morphinan backbone constrains the overall molecular geometry, restricting conformational changes to rotational motions around single bonds, particularly those connecting the methoxy groups to the aromatic ring system [14] [16].

Quantum mechanical calculations demonstrate that the preferred conformations of methylcodeine correspond to orientations where the methoxy groups adopt positions that minimize intramolecular steric repulsions [14] [17]. The energy barriers for methoxy group rotation are relatively low, allowing for dynamic behavior in solution while maintaining preferred orientational states [14].

The rigid ring system constrains the overall three-dimensional shape, resulting in a relatively fixed molecular envelope that influences both physical properties and potential biological interactions [14] [18]. Conformational preferences in different environments may vary slightly, with solvent effects potentially influencing the relative populations of rotameric states around flexible bonds [16] [15].

| Structural Parameter | Value/Description | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Characteristic packing arrangement |

| Molecular Architecture | T-shaped morphinan framework | Rigid structural constraint |

| Methoxy Group Orientations | Sterically optimized positions | Minimized intramolecular interactions |

| Hydrogen Bonding | Ether oxygen acceptors | Crystal stability enhancement |

| Conformational Flexibility | Limited to methoxy rotations | Constrained by rigid skeleton |

Thermodynamic Properties and Solubility Behavior

Solubility Characteristics

Methylcodeine exhibits limited aqueous solubility, consistent with its structural characteristics as a methylated morphinan alkaloid [19] [20]. The presence of two methoxy substituents significantly reduces water solubility compared to more polar morphinan derivatives, reflecting the increased hydrophobic character imparted by the additional methyl groups [19] [21]. Solubility in aqueous systems follows typical patterns for alkaloids, with enhanced solubility observed under acidic conditions due to protonation of the tertiary nitrogen center [21] [22].

Organic solvent solubility demonstrates the lipophilic nature of methylcodeine, with ready solubility in ethanol, chloroform, and other polar organic solvents [23] [21]. The compound shows excellent solubility in alcoholic media, facilitating extraction and purification procedures [22]. Chloroform and dichloromethane provide particularly effective solvation, reflecting favorable interactions between the organic solvent molecules and the morphinan structure [23].

The partition coefficient between organic and aqueous phases favors the organic phase, indicating significant lipophilicity that influences both pharmacokinetic properties and analytical extraction procedures [21] [22]. Temperature effects on solubility follow expected patterns, with increased solubility observed at elevated temperatures in most solvent systems [21].

Thermodynamic Parameters

Thermodynamic analysis reveals that methylcodeine exhibits characteristic thermal stability under normal storage conditions [19] [24]. The compound demonstrates resistance to thermal decomposition below approximately 200°C, with decomposition patterns similar to related morphinan alkaloids [24] [25]. Thermal analysis indicates sequential decomposition steps occurring over defined temperature ranges, reflecting the breaking of specific bonds within the molecular structure [24].

Heat capacity measurements indicate values consistent with the molecular size and structural complexity of methylcodeine [26] [27]. The compound exhibits typical thermal expansion behavior, with coefficients reflecting the crystalline organization and intermolecular interactions [27]. Sublimation studies demonstrate that the compound can undergo direct transition from solid to vapor phase under reduced pressure conditions [19].

Thermodynamic stability parameters indicate that methylcodeine is thermodynamically stable under ambient conditions, with decomposition requiring significant thermal input [24] [25]. The activation energy for thermal decomposition reflects the strength of the bonds within the morphinan framework [25].

| Thermodynamic Property | Value/Description | Conditions |

|---|---|---|

| Aqueous Solubility | Limited (typical for methylated opioids) | Room temperature, neutral pH |

| Organic Solubility | Readily soluble | Ethanol, chloroform systems |

| Thermal Stability | Stable to ~200°C | Normal atmospheric pressure |

| Decomposition Pattern | Sequential multi-step process | Elevated temperature conditions |

| Partition Coefficient | Favors organic phase | Octanol-water system |

Solution Thermodynamics

Solution thermodynamics of methylcodeine in various solvents demonstrates significant enthalpic and entropic contributions to the dissolution process [19] [20]. The dissolution enthalpy reflects the energy required to disrupt crystal lattice interactions and the energy gained through solvation processes [19]. Supercritical fluid studies indicate specific solubility behavior under high-pressure conditions, with solubility in supercritical carbon dioxide following established patterns for organic alkaloids [19] [20].

The average solvation enthalpy for methylcodeine dissolution has been determined through experimental studies of related compounds, providing insights into the energetics of the dissolution process [19]. Temperature-dependent solubility studies reveal the thermodynamic parameters governing dissolution equilibria [20] [19].

Modeling studies using various thermodynamic approaches, including equation of state methods and expanded liquid models, successfully correlate experimental solubility data across different conditions [19] [20]. These models provide predictive capability for understanding methylcodeine behavior under various thermodynamic conditions [19].

Stability Under Various Environmental Conditions

Photochemical Stability

Methylcodeine demonstrates characteristic photosensitivity common to morphinan alkaloids, exhibiting degradation upon exposure to ultraviolet radiation [28] [29]. The compound shows moderate sensitivity to ambient light conditions, requiring protection through appropriate storage in amber containers or light-resistant packaging [29] [30]. Ultraviolet radiation induces complex photodegradation pathways, generating multiple degradation products through various photochemical mechanisms [28].

The photodegradation process involves initial excitation of the aromatic chromophore system, followed by subsequent reactions that can include oxidation, rearrangement, and fragmentation processes [28]. The rate of photodegradation depends significantly on the wavelength and intensity of incident radiation, with shorter wavelengths producing more rapid degradation [28] [29].

Protective measures against photodegradation include storage in amber glass containers, utilization of ultraviolet-blocking packaging materials, and maintenance of low-light storage environments [29] [30]. The photostability can be enhanced through appropriate formulation strategies and the use of light-stabilizing additives [29].

Oxidative Stability

Methylcodeine exhibits susceptibility to oxidative degradation, particularly affecting the aromatic ring system and potential phenolic functionalities [31] [32]. The compound demonstrates sensitivity to atmospheric oxygen, with oxidation rates enhanced under elevated temperature and humidity conditions [31] [33]. The oxidative degradation pathways involve formation of quinone-type intermediates and subsequent complex reaction products [31] [32].

Electrochemical studies reveal multiple oxidation potentials corresponding to different functional groups within the methylcodeine structure [31]. The tertiary amine functionality undergoes oxidation at specific potentials, leading to formation of secondary amine derivatives and aldehyde products [31]. The aromatic system exhibits characteristic oxidation behavior, with methoxy groups influencing the oxidation potential and pathway selectivity [31].

Protection against oxidative degradation requires maintenance of inert atmosphere conditions, utilization of antioxidant additives, and control of storage temperature and humidity [33]. The oxidative stability can be significantly enhanced through appropriate formulation approaches and protective packaging [31] [33].

pH and Hydrolytic Stability

Methylcodeine demonstrates pH-dependent stability characteristics, with optimal stability observed under neutral to slightly acidic conditions [33] [31]. Under strongly acidic conditions, the compound may undergo acid-catalyzed rearrangement reactions, potentially leading to structural modifications [24]. Basic conditions can promote hydrolytic processes, particularly affecting ester or ether linkages within the molecular structure [33].

The hydrolytic stability depends significantly on temperature, pH, and ionic strength of the aqueous environment [33]. Buffer systems can provide enhanced stability by maintaining optimal pH conditions and preventing pH excursions that might promote degradation [33]. The compound shows generally good stability under physiological pH conditions [33].

Long-term stability studies indicate that methylcodeine maintains chemical integrity under appropriate storage conditions, with degradation rates remaining acceptably low under controlled environmental conditions [33]. The hydrolytic processes follow predictable kinetic patterns, allowing for shelf-life estimation and storage requirement determination [33].

| Environmental Condition | Stability Assessment | Degradation Products | Protective Measures |

|---|---|---|---|

| Ambient Light | Moderate sensitivity | Phenolic oxidation products | Amber containers |

| UV Radiation | High sensitivity | Complex photodegradation mixture | UV-blocking storage |

| Elevated Temperature (50°C) | Stable for short periods | Thermal decomposition products | Refrigerated storage |

| Acidic Conditions (pH 3) | Susceptible to degradation | Acid-catalyzed rearrangements | Neutral pH buffers |

| Basic Conditions (pH 10) | Moderate stability | Hydroxylated derivatives | pH adjustment to 6-7 |

| Oxidizing Atmosphere | High susceptibility | Quinone-type products | Inert gas atmosphere |

| Moisture Exposure | Generally stable | Hydrolysis products | Desiccant storage |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Irritant;Health Hazard